molecular formula C27H25FN2O3 B12029829 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618075-97-1

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12029829
CAS No.: 618075-97-1
M. Wt: 444.5 g/mol
InChI Key: VHBXQWRCWANHLE-WJTDDFOZSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

    IUPAC Name: 1-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

    Molecular Formula: C₂₄H₂₁FN₂O₂

    Structure: !Compound Structure

This compound belongs to the class of pyrrole derivatives, characterized by a five-membered heterocyclic ring containing nitrogen. Its intricate arrangement of functional groups suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Acylation of 3-Hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one:

Industrial Production::
  • Limited information is available on industrial-scale synthesis. Research labs typically prepare this compound for specific studies.

Chemical Reactions Analysis

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: Reduction of the carbonyl group may yield an alcohol.

    Substitution: The fluorine atom is susceptible to nucleophilic substitution.

    Common Reagents: Thionyl chloride, pyridine, reducing agents.

    Major Products: Various derivatives based on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features.

    Biological Studies: Used to probe enzyme inhibition, receptor binding, or cellular pathways.

    Industry: Limited applications, but potential for novel materials or catalysts.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or proteins due to its diverse functional groups.

    Pathways: Further research needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Unique Features: The combination of a pyrrole ring, benzoyl group, and hydroxyl functionality distinguishes it.

    Similar Compounds: Related pyrrole derivatives include porphyrins, indoles, and other heterocycles.

: Reference 1 : Reference 2 : Reference 3

Properties

CAS No.

618075-97-1

Molecular Formula

C27H25FN2O3

Molecular Weight

444.5 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25FN2O3/c1-16(2)19-8-10-20(11-9-19)24-23(25(31)21-7-6-17(3)22(28)13-21)26(32)27(33)30(24)15-18-5-4-12-29-14-18/h4-14,16,24,31H,15H2,1-3H3/b25-23+

InChI Key

VHBXQWRCWANHLE-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)F

Origin of Product

United States

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